molecular formula C9H12ClN3 B1416645 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine CAS No. 914349-69-2

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Cat. No. B1416645
M. Wt: 197.66 g/mol
InChI Key: YIYFWZJPDQLOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine” is a chemical compound with the CAS Number: 914349-69-2 . It has a molecular weight of 197.67 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(1-pyrrolidinyl)pyrimidine . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine” is 1S/C9H12ClN3/c1-7-11-8(10)6-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions due to their nitrogen heterocycles .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a melting point of 58 - 60 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

A study by Pivazyan et al. (2019) explored the synthesis of new derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl, including 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. These compounds showed a significant plant growth stimulating effect, demonstrating potential agricultural applications (Pivazyan et al., 2019).

Structural and Electronic Analysis

Hussain et al. (2020) conducted a study focusing on the structural parameters, electronic properties, and nonlinear optical exploration of thiopyrimidine derivatives, which include 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. The study revealed significant insights into the nonlinear optics (NLO) fields, indicating potential applications in advanced optoelectronic devices (Hussain et al., 2020).

Antiviral Activity

Research by Saxena et al. (1988) investigated the synthesis and antiviral activity of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine derivatives. This study highlighted the potential of these compounds in antiviral therapies, although it also noted that their effectiveness was not distinct enough from their cytotoxicity to warrant further development (Saxena et al., 1988).

Quantum Chemical Calculations

A study by Zhang et al. (2018) focused on the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which involved 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. The study provided insights into the non-covalent interactions within these compounds, contributing to the understanding of their molecular behavior and potential applications in various fields, including materials science (Zhang et al., 2018).

Co-Crystal Design

Research by Ebenezer et al. (2011) involved the design of isostructural co-crystals with aminopyrimidines, including 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This study is significant in the field of crystal engineering and may have implications for the development of new materials with tailored properties (Ebenezer et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Future Directions

While specific future directions for “4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine” are not available, it’s worth noting that pyrrolidine derivatives are of great interest in medicinal chemistry due to their potential in the treatment of human diseases . Further modifications and investigations could be made to explore how the chiral moiety influences the biological activity of these compounds .

properties

IUPAC Name

4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-7-11-8(10)6-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYFWZJPDQLOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654575
Record name 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

CAS RN

914349-69-2
Record name 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.